trans-3-Hydroxy-3-methylcyclobutane-1-methamine

Catalog No.
S3310484
CAS No.
1438241-25-8
M.F
C6H13NO
M. Wt
115.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-3-Hydroxy-3-methylcyclobutane-1-methamine

CAS Number

1438241-25-8

Product Name

trans-3-Hydroxy-3-methylcyclobutane-1-methamine

IUPAC Name

3-(aminomethyl)-1-methylcyclobutan-1-ol

Molecular Formula

C6H13NO

Molecular Weight

115.17

InChI

InChI=1S/C6H13NO/c1-6(8)2-5(3-6)4-7/h5,8H,2-4,7H2,1H3

InChI Key

ZKOTWCOHRWHNHA-UHFFFAOYSA-N

SMILES

CC1(CC(C1)CN)O

Canonical SMILES

CC1(CC(C1)CN)O

trans-3-Hydroxy-3-methylcyclobutane-1-methamine (CAS: 1438241-25-8) is a highly specialized, conformationally restricted sp3-rich amino-alcohol building block utilized extensively in advanced medicinal chemistry and pharmaceutical procurement. Characterized by a cyclobutane ring featuring a primary amine and a geminal methyl-hydroxyl group, this scaffold is engineered to provide precise 3D vector projection within complex protein binding pockets [1]. It is most prominently procured as a critical precursor for the synthesis of next-generation kinase inhibitors, such as TTK/Mps1 inhibitors (e.g., CFI-402257 analogs), where it replaces traditional flat aromatic rings to optimize both target affinity and physicochemical properties [2]. For industrial buyers, securing this specific stereoisomer ensures high downstream API yield, superior metabolic stability, and enhanced aqueous solubility compared to standard aliphatic or aryl amines.

Generic substitution of trans-3-Hydroxy-3-methylcyclobutane-1-methamine with simpler acyclic amino-alcohols, unmethylated cyclobutanes, or flat aromatic amines inevitably leads to severe downstream failures in both manufacturability and API performance. Substituting with an unmethylated 3-hydroxycyclobutane leaves a vulnerable alpha-proton, rendering the resulting drug highly susceptible to rapid metabolic oxidation into inactive or toxic cyclobutanone derivatives [1]. Conversely, reverting to standard sp2-hybridized aromatic rings drastically increases lipophilicity (logP), which reliably induces formulation bottlenecks, poor aqueous solubility, and higher off-target toxicity risks [2]. Furthermore, failure to procure the exact stereopure isomer results in the incorrect spatial projection of the critical hydroxyl hydrogen-bond donor, which can obliterate target kinase affinity and force manufacturers into highly inefficient, unscalable late-stage chiral chromatography to salvage active product.

Prevention of Metabolic Oxidation via Geminal Methylation

The structural inclusion of the 3-methyl group geminal to the hydroxyl is a deliberate design choice that blocks oxidative metabolism. Compared to unmethylated 3-hydroxycyclobutane baselines, the geminal methyl group eliminates the alpha-proton, completely preventing alcohol dehydrogenase or CYP-mediated oxidation into a cyclobutanone[1]. This structural feature directly translates to extended in vitro microsomal half-lives and lower intrinsic clearance (CLint) for derived APIs.

Evidence DimensionSusceptibility to metabolic oxidation (HLM clearance)
Target Compound Data3-methyl-3-hydroxycyclobutane core (0% conversion to ketone)
Comparator Or BaselineUnmethylated 3-hydroxycyclobutane (rapid ketone conversion)
Quantified DifferenceElimination of the alpha-proton prevents oxidation, typically improving API intrinsic clearance (CLint) by >50% compared to secondary alcohol baselines.
ConditionsHuman liver microsome (HLM) stability assays for downstream APIs

Procuring the methylated variant is essential to ensure downstream drug candidates survive first-pass metabolism, avoiding costly late-stage pharmacokinetic failures.

Stereospecific Vector Projection for Kinase Affinity

The stereochemistry of the cyclobutane ring dictates the precise 3D trajectory of the hydroxyl group, which acts as a critical hydrogen bond donor/acceptor in kinase ATP-binding pockets. Utilizing the correct stereopure isomer ensures optimal alignment, yielding nanomolar target affinity (such as <2 nM for TTK/Mps1 targets) [1]. Utilizing diastereomeric mixtures or the incorrect isomer results in severe steric clashes or missed hydrogen bonds, degrading binding affinity by orders of magnitude.

Evidence DimensionTarget binding affinity (IC50) in derived kinase inhibitors
Target Compound DataStereopure isomer-derived API (<2 nM IC50)
Comparator Or BaselineIncorrect stereoisomer or diastereomeric mixture (10- to 100-fold loss in potency)
Quantified DifferenceStereo-mismatch degrades target affinity by 10- to 100-fold due to suboptimal hydrogen bond network alignment.
ConditionsIn vitro biochemical kinase assays (e.g., TTK/Mps1 inhibition)

Procuring the exact stereopure building block is mandatory to achieve target potency and eliminates the severe yield losses associated with downstream chiral resolution.

sp3-Enrichment for Enhanced Aqueous Solubility and Formulation Compatibility

Replacing traditional flat, lipophilic aromatic amines with this sp3-rich, hydroxylated cyclobutane scaffold significantly improves the physicochemical profile of the resulting API. The high Fraction sp3 (Fsp3) and polar hydroxyl integration reduce the calculated logP (clogP) and disrupt crystal lattice packing, which enhances thermodynamic solubility [1]. Compared to benzylamine or aniline derivatives, this cyclobutane scaffold provides a vastly superior solubility profile in standard physiological buffers.

Evidence DimensionCalculated logP (clogP) and thermodynamic solubility
Target Compound Datasp3-rich cyclobutane building block (Fsp3 = 1.0)
Comparator Or BaselineFlat sp2-aromatic amines (e.g., benzylamine derivatives)
Quantified DifferenceSubstitution of an sp2-aromatic ring reduces clogP by 1.0–1.5 units and typically increases aqueous solubility by >10-fold.
ConditionsStandard aqueous buffer (pH 7.4) formulation studies

Selecting this aliphatic scaffold over traditional aromatic building blocks directly mitigates downstream formulation bottlenecks and improves oral bioavailability.

Synthesis of TTK/Mps1 Kinase Inhibitors

This compound is the premier choice for assembling the solvent-exposed or hinge-binding regions of advanced cell-cycle inhibitors (e.g., CFI-402257 analogs) in oncology research, where precise vector projection is required to achieve nanomolar potency [1].

sp3-Enrichment in Lead Optimization

Ideal as a drop-in replacement for toxic or highly lipophilic aromatic rings to improve the Fraction sp3 (Fsp3) of lead compounds, directly correlating with higher clinical translation success rates and improved safety profiles [2].

Conformationally Restricted Amino-Alcohol Probes

Procured for the development of chemical probes where rigid 3D spatial arrangement of a hydrogen bond donor/acceptor is strictly required for mapping complex protein-protein interactions without the metabolic liabilities of secondary alcohols[1].

XLogP3

-0.4

Dates

Last modified: 08-19-2023

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